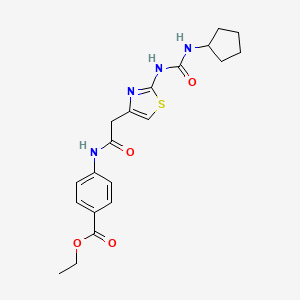

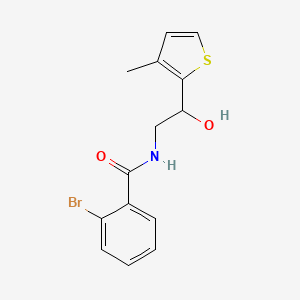

2-bromo-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-bromo-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group . This particular compound also contains a bromine atom and a thiophene ring, which is a five-membered ring with four carbon atoms and a sulfur atom .

Chemical Reactions Analysis

The reactivity of this compound would depend on its specific structure. Benzamides, for example, can undergo reactions at the carbonyl group or the aromatic ring . Thiophenes can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, benzamides generally have high boiling points due to the presence of the polar amide group .Applications De Recherche Scientifique

Chemical Synthesis and Spectroscopic Properties

A study elaborated on the synthesis, characterization, and antipathogenic activity of new thiourea derivatives, demonstrating the significance of halogenated substituents like bromine in enhancing antimicrobial properties against biofilm-forming bacteria (Limban, Marutescu, & Chifiriuc, 2011). Another research highlighted a green synthesis approach for N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives using 2-bromoacethophenone, illustrating the compound's role in facilitating efficient synthesis processes (Sabbaghan & Hossaini, 2012).

Pharmacological Applications

Research into antidopaminergic properties of structurally related compounds has shown potential antipsychotic effects. For example, the study of (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide revealed its efficacy as an antipsychotic agent with a low tendency to induce extrapyramidal side effects (Högberg et al., 1990). These findings suggest the therapeutic potential of bromo-benzamide derivatives in mental health treatments.

Material Science and Catalysis

The electrochemical reduction of bromo-propargyl ethers catalyzed by nickel(I) complexes has been explored, indicating the utility of bromo-benzamide derivatives in synthesizing tetrahydrofuran derivatives. This showcases their relevance in organic synthesis and material science applications (Esteves, Ferreira, & Medeiros, 2007).

Molecular Design and Structural Analysis

The synthesis and structural characterization of closely related N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]arylamides, including bromo-benzamide derivatives, have provided insights into molecular conformations and hydrogen bonding, contributing to the understanding of structural influences on chemical reactivity and interaction (Sagar, Yathirajan, Rathore, & Glidewell, 2018).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2S/c1-9-6-7-19-13(9)12(17)8-16-14(18)10-4-2-3-5-11(10)15/h2-7,12,17H,8H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHTIIRMQMYXFEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(CNC(=O)C2=CC=CC=C2Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2H-1,3-benzodioxole-5-carbonyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2537115.png)

![3-cyano-6-cyclopropyl-N-[2-(dimethylamino)-2-(3-fluorophenyl)ethyl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2537122.png)

![3-benzyl-2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2537131.png)